1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine
Brand Name: Vulcanchem
CAS No.: 850902-98-6
VCID: VC7626107
InChI: InChI=1S/C29H23N5O2/c35-34(36)27-18-16-26(17-19-27)33(25-14-8-3-9-15-25)28-21-32(20-23-10-4-1-5-11-23)29(31-22-30-28)24-12-6-2-7-13-24/h1-19,21-22H,20H2
SMILES: C1=CC=C(C=C1)CN2C=C(N=CN=C2C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]
Molecular Formula: C29H23N5O2
Molecular Weight: 473.536

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine

CAS No.: 850902-98-6

Cat. No.: VC7626107

Molecular Formula: C29H23N5O2

Molecular Weight: 473.536

* For research use only. Not for human or veterinary use.

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine - 850902-98-6

Specification

CAS No. 850902-98-6
Molecular Formula C29H23N5O2
Molecular Weight 473.536
IUPAC Name 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1,3,5-triazepin-6-amine
Standard InChI InChI=1S/C29H23N5O2/c35-34(36)27-18-16-26(17-19-27)33(25-14-8-3-9-15-25)28-21-32(20-23-10-4-1-5-11-23)29(31-22-30-28)24-12-6-2-7-13-24/h1-19,21-22H,20H2
Standard InChI Key YJQILZXJCNPCKB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=C(N=CN=C2C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine consists of a 1,3,5-triazepine ring—a seven-membered heterocycle with nitrogen atoms at positions 1, 3, and 5. Substituents include:

  • A benzyl group (C₆H₅CH₂) at position 1.

  • Phenyl groups (C₆H₅) at positions 2 and N.

  • A 4-nitrophenyl group (NO₂-C₆H₄) at the N-position.

This arrangement creates a sterically crowded molecule with potential for π-π stacking and hydrogen-bonding interactions due to the nitro and amine functionalities .

Comparative Structural Analysis

Similar triazepine derivatives, such as 6-N-benzyl-2-N,4-N-diphenyl-1,3,5-triazine-2,4,6-triamine (PubChem CID: 134135377), share aromatic substitution patterns but differ in ring size (six-membered triazine vs. seven-membered triazepine) . The additional ring member in triazepines introduces conformational flexibility, potentially enhancing binding affinity in biological systems .

Synthetic Pathways and Methodologies

General Strategies for Triazepine Synthesis

The synthesis of 1,3,5-triazepines typically involves cyclo-condensation or ring-expansion reactions. Key methods from the literature include:

  • Cyclization of o-phenylenediamine derivatives with electrophilic reagents like amidinium salts .

  • Multicomponent reactions utilizing oxalyl chloride, anilines, and thiocyanates under ultrasound irradiation .

For the target compound, a plausible route involves:

  • Formation of the triazepine core via condensation of N-benzyl-1,2-diamine with a nitro-substituted benzaldehyde.

  • N-arylation to introduce the 4-nitrophenyl and phenyl groups using Ullmann or Buchwald-Hartwig coupling .

Table 1: Hypothetical Synthetic Route

StepReactantsConditionsIntermediate/Product
1N-Benzyl-1,2-diamine + 4-NitrobenzaldehydeEtOH, reflux, 12 hImine intermediate
2Intermediate + PhNH₂CuI, K₂CO₃, DMF, 110°CN,2-Diphenyl-triazepine scaffold
3Scaffold + PhBrPd(OAc)₂, Xantphos, 120°CFinal product

Challenges in Synthesis

  • Steric hindrance from multiple aryl groups may reduce reaction yields.

  • Nitro group stability under high-temperature conditions requires careful optimization .

Physicochemical Properties

Molecular Weight and Solubility

  • Molecular weight: Estimated at ~450–470 g/mol (based on analogs in PubChem ).

  • Solubility: Likely lipophilic due to aromatic substituents; poor aqueous solubility but soluble in DMSO or DMF.

Spectral Characteristics

  • IR Spectroscopy: Expected peaks for N-H stretch (~3300 cm⁻¹), nitro group (~1520, 1350 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).

  • NMR: Complex splitting patterns due to non-equivalent protons on substituted phenyl rings.

ActivityMechanismAssay ModelReference
AnticancerDNA intercalation; ROS generationMTT assay (MKN-45)
AnxiolyticGABA-A receptor modulationRodent models

Applications and Future Directions

Drug Development

The compound’s multifunctional structure positions it as a candidate for:

  • Dual-action therapeutics (e.g., anticancer and anti-inflammatory).

  • Prodrug formulations leveraging nitroreductase activity in hypoxic tumors.

Material Science

Aromatic triazepines could serve as ligands in coordination polymers or fluorescent probes due to extended conjugation.

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